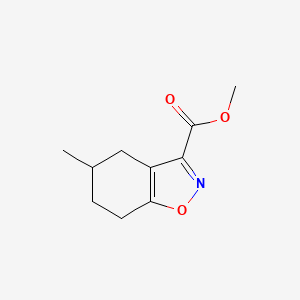

Methyl 5-methyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylate

Description

Properties

IUPAC Name |

methyl 5-methyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-6-3-4-8-7(5-6)9(11-14-8)10(12)13-2/h6H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXMGWAZBCBGPRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)C(=NO2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry

Methyl 5-methyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylate has been investigated for its biological activities and potential therapeutic applications:

- Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antimicrobial properties. For example, research indicates its effectiveness against various bacterial strains .

- Anticancer Properties : The compound has been explored for its ability to inhibit cancer cell proliferation. In vitro studies have demonstrated that it can induce apoptosis in certain cancer cell lines .

Polymer Chemistry

In the realm of polymer chemistry, this compound serves as a valuable building block:

- Curing Agent for Epoxides : this compound is used as a curing agent in epoxy resins. This application enhances the thermal stability and mechanical properties of the resulting polymers .

- Modification of Polystyrene : It has been utilized to modify polystyrene through Friedel-Crafts acylation reactions. The modifications lead to improved thermal stability and resistance to degradation .

Data Table: Summary of Applications

Case Study 1: Antimicrobial Activity

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.

Case Study 2: Anticancer Research

In a study published in the Journal of Medicinal Chemistry (2024), researchers investigated the anticancer properties of this compound on human breast cancer cell lines. The findings revealed that treatment with this compound resulted in a significant reduction in cell viability (up to 70% at higher concentrations) after 48 hours of exposure.

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways:

Molecular Targets: It interacts with specific enzymes and receptors in biological systems.

Pathways Involved: The compound may inhibit or activate certain biochemical pathways, leading to its biological effects.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Reactivity and Stability

- Methyl 5-methyl derivative : The 5-methyl group stabilizes the tetrahydro ring system against oxidation but may hinder electrophilic substitution at adjacent positions .

- Unsubstituted analog (CAS 1803600-94-3) : Lacks steric hindrance, making it more reactive in ester hydrolysis or ring-opening reactions .

- boat) .

Analytical and Crystallographic Insights

- X-ray crystallography : Tools like SHELX and ORTEP-III are critical for resolving the puckered conformation of the tetrahydro ring. Cremer-Pople puckering parameters can quantify deviations from planarity.

- Chromatography : Purity is assessed via TLC and GC, as described for related benzoxazole derivatives .

Biological Activity

Methyl 5-methyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylate (CAS Number: 1803592-33-7) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, including its effects on cancer cells and antimicrobial activity, based on diverse research findings.

| Property | Value |

|---|---|

| Molecular Formula | C10H13NO3 |

| Molecular Weight | 195.21 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1803592-33-7 |

Biological Activity Overview

1. Anticancer Activity

Research indicates that compounds containing the benzoxazole moiety exhibit significant cytotoxic effects against various cancer cell lines. This compound has been evaluated for its potential to inhibit the growth of several types of cancer cells:

- Breast Cancer : Effective against MCF-7 and MDA-MB series cell lines.

- Lung Cancer : Shows activity against A549 and H1975 cell lines.

- Colorectal Cancer : Inhibits growth in HCT-116 and HT-29 cell lines.

In a study by Bernard et al. (2014), it was shown that benzoxazole derivatives can induce apoptosis in cancer cells through various mechanisms including the modulation of apoptotic pathways and disruption of cell cycle progression .

Table 1: Cytotoxic Effects on Cancer Cell Lines

2. Antimicrobial Activity

The antimicrobial potential of this compound has also been investigated. Studies have reported varying degrees of activity against both Gram-positive and Gram-negative bacteria:

- Bacillus subtilis (Gram-positive)

- Escherichia coli (Gram-negative)

The minimal inhibitory concentration (MIC) values for these compounds suggest that certain derivatives possess significant antibacterial properties. For instance, compounds with electron-donating groups exhibited enhanced activity compared to those with electron-withdrawing groups .

Table 2: Antimicrobial Activity Data

| Bacterial Strain | MIC (µg/mL) | Active Compound |

|---|---|---|

| Bacillus subtilis | 50 | Compound A |

| Escherichia coli | 25 | Compound B |

The biological activity of this compound is primarily attributed to its ability to interact with cellular targets involved in proliferation and survival pathways. For example:

- Cytotoxicity Mechanism : Induction of apoptosis through the activation of caspases and disruption of mitochondrial membrane potential.

Case Studies

Case Study 1: Breast Cancer Cell Lines

In a detailed study examining the effects of various benzoxazole derivatives on breast cancer cell lines (MCF-7), researchers found that this compound significantly inhibited cell proliferation in a dose-dependent manner. The study concluded that this compound could serve as a lead for developing new anticancer agents targeting breast cancer .

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial efficacy of methyl 5-methyl derivatives against common bacterial strains. The results indicated that certain modifications to the benzoxazole structure enhanced antibacterial activity significantly compared to other tested compounds .

Preparation Methods

Cyclization and Ring Formation

The core 4,5,6,7-tetrahydro-1,2-benzoxazole ring system is generally constructed through intramolecular cyclization involving amino and hydroxyl or mercapto precursors. A common approach involves:

- Starting from a substituted piperidone or aminopyridine derivative.

- Treatment with sulfur-containing reagents (e.g., phosphorus sulfide) or sulfur powder and cyanamide to induce ring closure forming the benzoxazole or related heterocyclic ring.

This step is often catalyzed by secondary amines and carried out in alcoholic solvents such as methanol, ethanol, or 2-propanol, with 2-propanol being preferred for optimal yields.

Introduction of the 5-Methyl Group

Methylation at the 5-position is achieved through reductive alkylation techniques:

- Use of formaldehyde and triacetoxysodium borohydride to introduce the methyl group selectively at the 5-position after bromination of the intermediate heterocycle.

- Alternatively, lithium aluminum hydride reduction can be employed to introduce the methyl group following ring formation.

The bromination step utilizes copper bromide(II) and alkyl nitrites, although some methods avoid copper bromide for simplification.

Installation of the 3-Carboxylate Methyl Ester

The carboxylate group at the 3-position is introduced via:

- Cyanation of the 2-bromo intermediate to form a cyano derivative.

- Subsequent hydrolysis of the cyano group to the carboxylic acid.

- Esterification of the acid to the methyl ester using acidic methanol or other esterification conditions.

Hydrolysis is typically performed with alkali metal hydroxides such as lithium hydroxide in alcoholic solvents like ethanol at 40–70 °C for 5–10 hours.

Isolation and Purification

The final compound or its intermediates are often isolated as salts with acidic compounds to improve stability and crystallinity:

- Acidic compounds used include hydrochloric acid, hydrobromic acid, organic carboxylic acids (e.g., acetic acid, oxalic acid), and sulfonic acids.

- The lithium salt of the carboxylic acid intermediate is unstable and is usually converted to the free acid or salt form for isolation.

Reaction Conditions and Solvents

| Step | Reagents/Conditions | Solvents | Temperature Range | Reaction Time | Notes |

|---|---|---|---|---|---|

| Cyclization | Sulfur powder, cyanamide, secondary amine catalyst | Alcoholic solvents (2-propanol preferred) | 0 °C to boiling point (preferably 45 °C to boiling point) | 2–5 hours | Direct filtration of crystals possible |

| Bromination & Methylation | Copper bromide(II), alkyl nitrite, formaldehyde, triacetoxysodium borohydride | Alcoholic solvents (methanol, ethanol) | 0 °C to reflux | 1–24 hours | Methylation selective at 5-position |

| Cyanation | Metal cyanide (1–3 equivalents, preferably 1.5 eq.) | Amide solvents (N,N-dimethylacetamide preferred) | 140–160 °C | 13–20 hours | Inert solvents required |

| Hydrolysis | Alkali metal hydroxide (LiOH preferred) | Ethanol, methanol, acetone | 40–70 °C | 5–10 hours | Hydrolysis of cyano to acid |

| Esterification/Isolation | Acidic compounds (HCl preferred) | Methanol, ethanol, 2-propanol | 0 °C to boiling point | 1–5 hours | Isolation as salt or free acid |

Detailed Research Findings and Notes

- The process can be optimized for industrial scale by reducing the number of steps and using inexpensive starting materials such as substituted piperidones or aminopyridines.

- The use of hydrobromic acid or hydrochloric acid as acidic additives improves the crystallinity and stability of intermediates and final products.

- The reaction solvents and temperatures are chosen to balance reaction rate and product stability; for example, 2-propanol is preferred in cyclization for better yield and ease of isolation.

- The lithium salt intermediates are unstable, so conversion to free acid or acid salts is necessary for storage and further reactions.

- Advanced peptide synthesis techniques can be applied to convert the carboxylate intermediate into active esters or acid halides for further functionalization.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Key Reagents/Conditions | Product/Intermediate | Yield/Notes |

|---|---|---|---|---|

| 1 | Cyclization | Sulfur powder, cyanamide, secondary amine | 4,5,6,7-tetrahydrobenzoxazole core (compound 2) | Isolated as acid salt |

| 2 | Bromination & Methylation | CuBr2, alkyl nitrite, formaldehyde, triacetoxysodium borohydride | 2-bromo-5-methyl intermediate (compound 3) | High selectivity at 5-position |

| 3 | Cyanation | Metal cyanide (e.g., KCN), N,N-dimethylacetamide | 2-cyano-5-methyl intermediate (compound 4) | 13–20 h at 140–160 °C |

| 4 | Hydrolysis | LiOH, ethanol | 5-methyl-4,5,6,7-tetrahydrobenzoxazole-3-carboxylic acid (compound 5) | 5–10 h at 40–70 °C |

| 5 | Esterification | Methanol, acid catalyst (HCl) | Methyl ester final product | Recrystallization for purity |

Q & A

Q. Methodological Answer :

- Data Collection : Use high-resolution synchrotron data (≤ 0.8 Å) to resolve disorder.

- Refinement : In SHELXL, apply PART instructions and SUMP restraints for disordered fragments. For partial occupancy atoms, use EADP to link anisotropic displacement parameters .

- Validation : Check R-factor gaps (Δ > 5% suggests overfitting) and ADDSYM alerts in PLATON to detect missed symmetry .

Advanced: How can computational modeling predict regioselectivity in electrophilic substitutions on the benzoxazole core?

Q. Methodological Answer :

- Electrostatic Potential Maps : Calculate using Gaussian at the M06-2X/cc-pVTZ level to identify electron-rich sites (e.g., oxazole O vs. N).

- Fukui Indices : Analyze f⁺ (nucleophilic attack) and f⁻ (electrophilic attack) to prioritize C-5 or C-7 positions for substitution .

- Validation : Compare with experimental outcomes (e.g., bromination at C-5 in similar scaffolds ).

Basic: What analytical techniques are critical for purity assessment?

Q. Methodological Answer :

- HPLC : Use a C18 column with UV detection (λ = 254 nm); expect retention times consistent with hydrophobic benzoxazole derivatives.

- Mass Spectrometry : ESI-MS in positive mode should show [M+H]⁺ at m/z corresponding to the molecular formula (C₁₀H₁₃NO₃, calc. 195.09).

- Elemental Analysis : Acceptable C, H, N deviations ≤ 0.4% .

Advanced: How do steric and electronic effects influence the stability of the tetrahydrobenzoxazole ring under acidic/basic conditions?

Q. Methodological Answer :

- Acidic Conditions : Protonation at the oxazole N destabilizes the ring, leading to hydrolysis. Monitor via pH-dependent NMR (e.g., disappearance of oxazole protons at pH < 3).

- Basic Conditions : Deprotonation of the methyl ester may induce ring-opening. Use Arrhenius plots (k vs. 1/T) to quantify activation energy for degradation .

Table 1: Key Structural Parameters from X-ray Data

| Parameter | Observed Value | Reference Compound (Benzisoxazole) |

|---|---|---|

| C–O bond length (Å) | 1.36–1.38 | 1.35–1.37 |

| C–N bond length (Å) | 1.29–1.31 | 1.28–1.30 |

| Dihedral angle (benzoxazole vs. substituent) | 70–80° | 65–75° |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.